2H-chromene-2,4(3H)-dione

Anticancer drug discovery Cytotoxicity screening Scaffold selection

2H-Chromene-2,4(3H)-dione (CAS 4438-85-1), systematically named chroman-2,4-dione or 2,4-chromandione, is a benzopyrone-based heterocyclic scaffold with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 Da. This compound represents the diketo tautomeric form of 4-hydroxycoumarin, existing in equilibrium with its enol counterpart, and serves as the core building block for synthesizing diverse bioactive derivatives with demonstrated anticoagulant, cytotoxic, α-amylase inhibitory, MAO-B inhibitory, and radical-scavenging activities.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 4438-85-1
Cat. No. B7791290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromene-2,4(3H)-dione
CAS4438-85-1
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2OC1=O
InChIInChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2
InChIKeyBQLSCAPEANVCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Chromene-2,4(3H)-dione (CAS 4438-85-1): Procurement-Grade Overview of the Chroman-2,4-dione Scaffold


2H-Chromene-2,4(3H)-dione (CAS 4438-85-1), systematically named chroman-2,4-dione or 2,4-chromandione, is a benzopyrone-based heterocyclic scaffold with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 Da . This compound represents the diketo tautomeric form of 4-hydroxycoumarin, existing in equilibrium with its enol counterpart, and serves as the core building block for synthesizing diverse bioactive derivatives with demonstrated anticoagulant, cytotoxic, α-amylase inhibitory, MAO-B inhibitory, and radical-scavenging activities [1][2]. Its two carbonyl groups at the 2 and 4 positions provide reactive handles for condensation, multicomponent, and metal-catalyzed transformations, making it a privileged starting material in medicinal chemistry campaigns.

2H-Chromene-2,4(3H)-dione (CAS 4438-85-1): Why 4-Hydroxycoumarin, Coumarin, or Chromen-4-one Cannot Simply Replace This Scaffold


Although 2H-chromene-2,4(3H)-dione shares the same molecular formula as 4-hydroxycoumarin (CAS 1076-38-6), the two are tautomers with distinct reactivity profiles: the diketo form (chroman-2,4-dione) is the essential intermediate in H–D exchange reactions at C(3) and participates in nucleophilic and electrophilic transformations that the enol form cannot access [1]. Substituting with simple coumarin (2H-chromen-2-one, CAS 91-64-5) eliminates the C-4 carbonyl required for aminomethylidene condensation and VKORC1-targeting anticoagulant activity [2]. Using chromen-4-one scaffolds instead results in significantly lower cytotoxic potency across HL-60, MOLT-4, and MCF-7 cancer cell lines [3]. Furthermore, chromane-2,4-dione derivatives achieve selective MAO-B inhibition while corresponding ester chromones exhibit only weak, non-selective activity [4]. These cross-scaffold performance gaps cannot be bridged by post-hoc derivatization of the wrong starting material.

2H-Chromene-2,4(3H)-dione (CAS 4438-85-1): Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Cytotoxic Potency: Chromane-2,4-dione Scaffold Outperforms Chromen-4-one Across Three Cancer Cell Lines

In a direct head-to-head study, two series of compounds based on chromane-2,4-dione (11–18) and chromen-4-one (3–10) scaffolds were synthesized and evaluated for cytotoxicity against HL-60 (acute myeloid leukemia), MOLT-4 (acute lymphoblastic leukemia), and MCF-7 (breast adenocarcinoma) cell lines using the MTT assay. Chroman-2,4-dione derivatives exhibited overall higher potencies compared to their chromen-4-one counterparts across all three cell lines [1]. Compound 13, a chromane-2,4-dione derivative, achieved the lowest IC₅₀ values against HL-60 (IC₅₀ = 42.0 ± 2.7 µM) and MOLT-4 (IC₅₀ = 24.4 ± 2.6 µM), while compound 11 showed the highest activity against MCF-7 (IC₅₀ = 68.4 ± 3.9 µM). The scaffold-level potency advantage of chromane-2,4-dione over chromen-4-one is consistent and quantifiable [1].

Anticancer drug discovery Cytotoxicity screening Scaffold selection

Oral Anticoagulant Activity: Chroman-2,4-dione Derivatives Match Warfarin Efficacy with Reduced Hepatic and Renal Toxicity

Two chroman-2,4-dione derivatives (2a and 2f) were tested as in vivo oral anticoagulants against the clinical gold standard warfarin in adult male Wistar rats. After seven days of continuous per os administration at 20 mg/kg body weight, compounds 2a and 2f produced prothrombin times of 56.63 s and 60.08 s, respectively, with corresponding INR values of 2.6 and 2.8—placing them squarely within the therapeutic anticoagulation window and comparable to warfarin [1]. Critically, in relation to warfarin, the chroman-2,4-diones induced irrelevant hepatic toxicity, no increment of necrosis, and inconsiderable oxidative damage in liver and kidneys. The comet assay confirmed that 2a and 2f caused no clinically significant genotoxicity [1]. The compounds function as VKORC1 inhibitors and bind to serum albumin in the same manner as warfarin, ensuring efficient transfer to the molecular target [1].

Anticoagulant development VKORC1 inhibition Toxicity profiling

α-Amylase Inhibition: Chromane-2,4-dione Derivatives Surpass Acarbose with Up to 1.7-Fold Greater Potency

A series of 30 substituted arylidene chromane-2,4-dione derivatives (1–30) were synthesized and tested for α-amylase inhibitory activity in vitro against the clinical standard acarbose. When compared to acarbose (IC₅₀ = 12.9 ± 0.1 µM), all chromane-2,4-dione derivatives showed significant inhibitory activity, with IC₅₀ values ranging from 7.7 ± 0.1 µM to 60.7 ± 0.1 µM [1]. The most potent derivative achieved an IC₅₀ of 7.7 µM, representing a 1.7-fold improvement over acarbose. Kinetic studies on the most active molecules revealed a competitive-type inhibition mechanism, and molecular docking confirmed significant binding interactions within the α-amylase catalytic site [1].

Diabetes management α-Amylase inhibition Antihyperglycemic agents

MAO-B Selectivity: Chromane-2,4-dione Derivatives Are Selective Inhibitors While Ester Chromones Show Only Weak Activity

Fifteen chromone derivatives were synthesized by reacting amines and alcohols with chromone-3-carboxylic acid, yielding both chromane-2,4-dione and ester chromone products. In a direct intra-study comparison, the ester derivatives exhibited weak MAO inhibition overall, while the chromane-2,4-dione derivatives demonstrated selective MAO-B inhibition with IC₅₀ values in the micromolar range [1]. Compound 14b, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione, was the most potent MAO-B inhibitor with an IC₅₀ of 638 µM and was shown to be a reversible and competitive MAO-B inhibitor with a Kᵢ of 94 µM [1]. This selectivity profile is therapeutically relevant for Parkinson's disease, where MAO-B inhibitors reduce central dopamine metabolism.

Neurodegenerative disease MAO-B inhibition Parkinson's disease

Radical Scavenging Activity: Chromane-2,4-dione Derivatives Approach Ascorbic Acid Antioxidant Potency in Dual Assay Systems

The same series of 30 chromane-2,4-dione derivatives evaluated for α-amylase inhibition were also tested for radical scavenging activity using both DPPH and ABTS assays, with ascorbic acid as the reference standard. Chromane-2,4-dione derivatives demonstrated DPPH radical scavenging with IC₅₀ values ranging from 21.6 ± 0.2 µM to 92.1 ± 0.1 µM, compared to ascorbic acid (IC₅₀ = 14.4 ± 0.1 µM). For ABTS radical scavenging, the derivatives achieved IC₅₀ values from 22.4 ± 0.1 µM to 92.7 ± 0.1 µM, against ascorbic acid (IC₅₀ = 14.9 ± 0.1 µM) [1]. The best-performing chromane-2,4-dione derivatives approached within approximately 1.5-fold of ascorbic acid potency in both assays, indicating strong intrinsic radical-scavenging capability for a non-optimized synthetic scaffold.

Antioxidant discovery Radical scavenging Oxidative stress

2H-Chromene-2,4(3H)-dione (CAS 4438-85-1): Evidence-Backed Application Scenarios for Scientific Procurement


Anticancer Lead Discovery: Prioritizing Chromane-2,4-dione Over Chromen-4-one for Cytotoxicity Screening Libraries

Research groups building focused compound libraries for anticancer screening should procure 2H-chromene-2,4(3H)-dione as the core scaffold rather than chromen-4-one. The direct comparative evidence demonstrates that chromane-2,4-dione derivatives consistently achieve higher cytotoxic potency across HL-60, MOLT-4, and MCF-7 cancer cell lines, with the best compound achieving IC₅₀ values of 24.4 µM against MOLT-4 cells [1]. This scaffold-level advantage means that chemistry resources invested in derivatizing chromane-2,4-dione yield higher hit rates per compound synthesized compared to chromen-4-one-based campaigns [1].

Next-Generation Oral Anticoagulant Development: Scaffold Selection for VKORC1 Inhibitor Programs

For anticoagulant drug discovery programs aiming to match warfarin's efficacy while reducing bleeding risk and hepatotoxicity, 2H-chromene-2,4(3H)-dione is the scaffold of choice. Chroman-2,4-dione derivatives 2a and 2f have already demonstrated warfarin-comparable prothrombin time prolongation (56.63–60.08 s) and therapeutic INR values (2.6–2.8) in vivo, while exhibiting no genotoxicity, irrelevant hepatic toxicity, and no necrosis—a safety profile superior to warfarin [2]. The established VKORC1 inhibition mechanism and serum albumin binding mode identical to warfarin provide a validated translational path [2].

Multi-Target Antidiabetic Agent Discovery: Dual α-Amylase Inhibition and Radical Scavenging from a Single Scaffold

Programs targeting diabetes management through combined α-amylase inhibition and antioxidant activity can leverage the chromane-2,4-dione scaffold to access both mechanisms simultaneously. The evidence shows that chromane-2,4-dione derivatives achieve α-amylase IC₅₀ values as low as 7.7 µM (1.7-fold more potent than acarbose at 12.9 µM) while also demonstrating DPPH radical scavenging within 1.5-fold of ascorbic acid potency [3]. This dual activity from a single synthetic scaffold reduces the number of building blocks needed and streamlines SAR exploration [3].

Parkinson's Disease Research: Selective MAO-B Inhibitor Development Using Chromane-2,4-dione Chemistry

Medicinal chemistry teams developing selective MAO-B inhibitors for Parkinson's disease should procure 2H-chromene-2,4(3H)-dione rather than chromone ester precursors. Chromane-2,4-dione derivatives achieve selective MAO-B inhibition with a reversible competitive mechanism (Kᵢ = 94 µM for lead compound 14b), while ester chromone derivatives show only weak, non-selective MAO inhibition [4]. The aminomethylidene substitution pattern on the chromane-2,4-dione scaffold is specifically responsible for this selectivity, and cannot be replicated on the ester scaffold [4].

Quote Request

Request a Quote for 2H-chromene-2,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.